
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-Pyrrolidine-3-acetic acid methyl ester, or Boc-Pyr-AcOMe, is a synthetic organic compound used in a variety of scientific applications. It is a chiral amino acid derivative that is used primarily as a building block in peptide synthesis and as a catalyst in asymmetric synthesis. Boc-Pyr-AcOMe is a versatile compound with many potential applications in biochemistry, medicinal chemistry, and chemical engineering.
科学的研究の応用
Boc-Pyr-AcOMe is widely used in a variety of scientific research applications. It is used as a building block in peptide synthesis and as a catalyst in asymmetric synthesis. It is also used as a reagent in organic synthesis, as a substrate for the enzymatic synthesis of peptides, and as a substrate for the synthesis of peptide nucleic acids. In addition, Boc-Pyr-AcOMe is used in the synthesis of chiral drugs and other chiral compounds.
作用機序
The mechanism of action of Boc-Pyr-AcOMe is based on its ability to form a strong covalent bond with a nucleophile. The nucleophilic attack on the carbonyl carbon of Boc-Pyr-AcOMe results in the formation of a new carbon-carbon bond. This covalent bond is then further stabilized by the formation of hydrogen bonds between the amino acid side chain and the nucleophile.
Biochemical and Physiological Effects
Boc-Pyr-AcOMe has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, Boc-Pyr-AcOMe has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Boc-Pyr-AcOMe has also been shown to have anti-inflammatory, analgesic, and antipyretic effects.
実験室実験の利点と制限
Boc-Pyr-AcOMe has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent such as dimethyl sulfoxide or acetonitrile. In addition, the reaction of Boc-Pyr-AcOMe with a nucleophile can be slow and may require the use of a catalyst.
将来の方向性
There are a number of potential future directions for the use of Boc-Pyr-AcOMe. One potential application is its use as a substrate for the synthesis of peptide nucleic acids. Another potential application is its use as a catalyst in asymmetric syntheses. Additionally, Boc-Pyr-AcOMe could be used in the synthesis of chiral drugs or other chiral compounds. Finally, Boc-Pyr-AcOMe could be used to study the mechanism of action of acetylcholinesterase and cyclooxygenase-2.
合成法
Boc-Pyr-AcOMe is synthesized by the reaction of (S)-N-Boc-pyrrolidine-3-acetic acid with methyl iodide. The reaction proceeds through a nucleophilic addition of the methyl iodide to the carboxylic acid group of (S)-N-Boc-pyrrolidine-3-acetic acid, followed by a deprotection step to give the desired product. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is known as the Boc-Pyr-AcOMe synthesis.
特性
IUPAC Name |
tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQXSJKDMPQCT-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

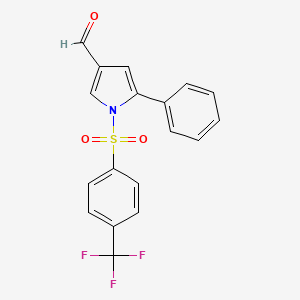
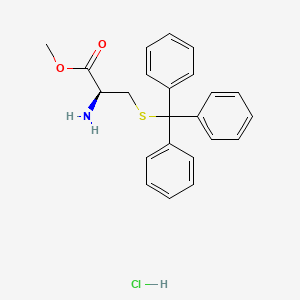
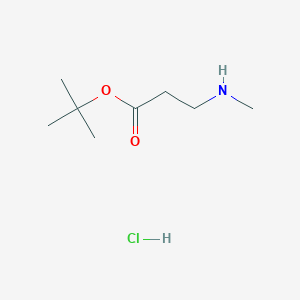
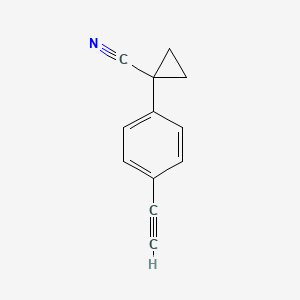
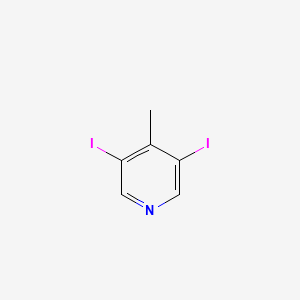
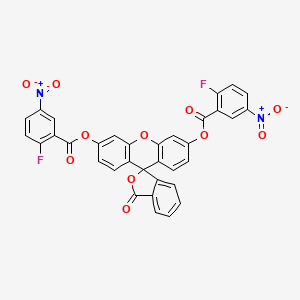
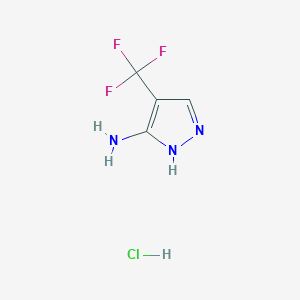
![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)
![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
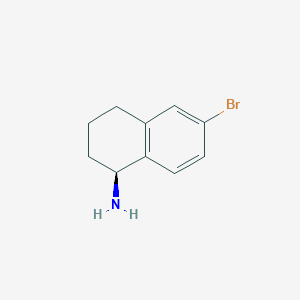
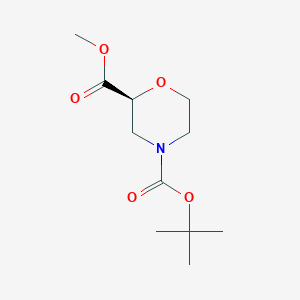

![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)